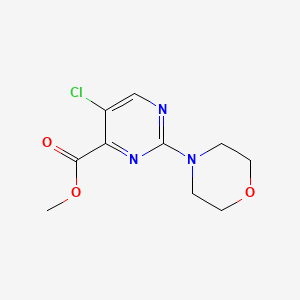

Methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C10H12ClN3O3 |

|---|---|

Molekulargewicht |

257.67 g/mol |

IUPAC-Name |

methyl 5-chloro-2-morpholin-4-ylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C10H12ClN3O3/c1-16-9(15)8-7(11)6-12-10(13-8)14-2-4-17-5-3-14/h6H,2-5H2,1H3 |

InChI-Schlüssel |

CURCBHCTRFNWAJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=NC(=NC=C1Cl)N2CCOCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Dichloropyrimidine Precursors

A common approach involves substituting a chlorine atom at position 2 of a dichloropyrimidine intermediate with morpholine. The precursor, methyl 5-chloro-2-chloropyrimidine-4-carboxylate , can be synthesized through chlorination of a hydroxylated pyrimidine carboxylate. For instance, treatment of methyl 2-hydroxy-5-chloropyrimidine-4-carboxylate with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of a catalyst like dimethylformamide (DMF) yields the dichloro derivative. Subsequent reaction with morpholine in ethanol under reflux facilitates nucleophilic aromatic substitution (SNAr) at position 2.

Reaction Conditions :

-

Solvent : Ethanol or toluene

-

Temperature : 75–80°C (reflux)

-

Catalyst : DMF (0.04–0.06:1.0 mass ratio relative to substrate)

This method is favored for its simplicity and high efficiency, as morpholine’s strong nucleophilicity drives the substitution reaction to completion. The methyl ester at position 4 remains stable under these conditions, avoiding hydrolysis.

Sulfonyl Group Displacement Strategies

Methanesulfonyl Intermediate Route

An alternative pathway utilizes methyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate as a key intermediate. The methanesulfonyl (mesyl) group acts as a superior leaving group compared to chlorine, enabling milder reaction conditions. Synthesis of the mesyl derivative involves treating methyl 5-chloro-2-mercaptopyrimidine-4-carboxylate with methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide, followed by oxidation with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to convert the methylthio group to methanesulfonyl.

Substitution with Morpholine :

-

Solvent : Toluene or dichloromethane

-

Reagents : Morpholine (2–3 equivalents)

-

Temperature : 25–40°C

This method reduces side reactions such as over-chlorination and is particularly advantageous for heat-sensitive substrates.

Cyclocondensation Approaches

Pyrimidine Ring Construction with Pre-Installed Substituents

In this method, the pyrimidine ring is assembled from smaller fragments that already incorporate the morpholino, chloro, and ester functionalities. A representative route involves condensing morpholine-containing amidines with β-keto esters under acidic or basic conditions. For example, reaction of N-morpholinocarboxamidine with methyl 3-chloro-3-oxopropionate in acetic acid yields the target compound directly.

Key Advantages :

-

Avoids multi-step functionalization of preformed pyrimidines.

-

Enables precise control over substituent positioning during cyclization.

Limitations :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield | Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | Methyl 5-chloro-2-chloropyrimidine-4-carboxylate | SNAr with morpholine | 80–85% | Moderate |

| Sulfonyl Displacement | Methyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate | Mesyl group substitution | 75–80% | High |

| Cyclocondensation | N-Morpholinocarboxamidine + β-keto ester | Ring-forming condensation | 50–60% | Low |

Optimization and Scale-Up Considerations

Solvent and Catalyst Selection

-

Ethanol vs. Toluene : Ethanol enhances reaction rates in SNAr due to its polar aprotic nature, but toluene is preferred for high-temperature reactions to avoid ester hydrolysis.

-

DMF as Catalyst : DMF accelerates substitution by stabilizing transition states through hydrogen bonding, particularly in mesyl displacement reactions.

Temperature Control

Exothermic reactions during chlorination or substitution necessitate precise temperature control. For example, adding thionyl chloride dropwise at 10–20°C prevents runaway exotherms and improves product purity.

Work-Up and Purification

Analyse Chemischer Reaktionen

Types of Reactions

Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Substituted pyrimidine derivatives.

Hydrolysis: 5-chloro-2-morpholinopyrimidine-4-carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Drug Development

Methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate serves as a critical building block in the synthesis of pharmaceutical agents. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development targeting various diseases, particularly in oncology and infectious diseases.

2. Structure-Activity Relationship Studies

Research has demonstrated that modifications to the compound can enhance its biological activity. For instance, structure-activity relationship studies have identified that substituents on the pyrimidine ring influence the potency of the compound against targets such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .

Biological Studies

1. Anticancer Activity

Methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate has shown potential in anticancer research. Case studies indicate that derivatives of this compound can induce apoptosis in cancer cells by activating specific apoptotic pathways, evidenced by increased caspase activity .

2. Enzyme Inhibition

The compound acts as an inhibitor for various enzymes, which is critical in understanding its mechanism of action. For example, certain derivatives have been studied for their inhibitory effects on kinases involved in cancer progression .

Material Science

1. Development of Novel Materials

In material science, methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate is explored for its potential use in developing materials with unique electronic or optical properties. The incorporation of this compound into polymer matrices may yield materials with enhanced functionalities .

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Induction of apoptosis | |

| Enzyme Inhibition | NAPE-PLD | Inhibition | |

| Antibacterial | Pathogenic bacteria | Growth inhibition |

Table 2: Structure-Activity Relationship Findings

Case Studies

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate derivatives revealed significant cytotoxic effects against liver carcinoma cells. The study highlighted the compound's ability to induce S phase cell cycle arrest and activate caspase-mediated apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antibacterial Activity

Research investigating the antibacterial efficacy of this compound against multidrug-resistant strains demonstrated its capability to inhibit bacterial growth and biofilm formation, which are critical factors in persistent infections. The findings suggest that derivatives of methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate could serve as promising candidates for developing new antibacterial therapies.

Wirkmechanismus

The mechanism of action of Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Table 1. Structural and Physicochemical Comparison of Pyrimidine Derivatives

*Similarity scores derived from structural alignment algorithms (0–1 scale) .

Substituent Effects on Reactivity and Solubility

- Chloro vs.

- Morpholine vs. Methylthio : The morpholine group (target compound) improves aqueous solubility via hydrogen bonding, whereas methylthio analogs (e.g., 2-methylsulfanylpyrimidine-4-carboxylic acid, similarity 0.85) exhibit higher lipophilicity, favoring membrane permeability .

- Ester Groups: The methyl ester (target compound) offers slightly lower molecular weight and higher volatility compared to ethyl esters (e.g., ethyl 2-(methylsulfanyl)-4-morpholino-pyrimidine-5-carboxylate, molar mass 283.35) .

Hydrogen Bonding and Crystallization

The morpholine ring enables robust hydrogen-bonding networks, as observed in Etter’s graph-set analysis . For example, carboxylic acid derivatives (e.g., 2-methylsulfanylpyrimidine-4-carboxylic acid) may form dimeric hydrogen bonds, whereas ester analogs like the target compound favor weaker van der Waals interactions .

Biologische Aktivität

Methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate features a pyrimidine ring with a chlorine substitution and a morpholine group, which enhances its interaction with biological macromolecules. Its molecular formula is with a molecular weight of approximately 217.65 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been identified as an inhibitor of various enzymes, including N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling pathways associated with cancer progression .

Structure-Activity Relationship (SAR)

SAR studies have shown that modifications to the core structure of methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate can significantly enhance its biological potency. For instance, substituting different groups on the pyrimidine ring has yielded compounds with improved inhibitory activity against specific targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate | Chlorine at position 5, morpholine group | Inhibitor of NAPE-PLD |

| N-(Cyclopropylmethyl)-6-(methyl(phenethyl)amino)-2-morpholinopyrimidine-4-carboxamide | Additional cyclopropyl group | Enhanced potency against NAPE-PLD |

| Methyl 6-chloropicolinate | Chlorine substitution on picolinate | Different reactivity and potential |

Anticancer Properties

Research indicates that methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. For example, one study reported an IC50 value of approximately 72 nM against specific cancer cell lines, indicating potent activity .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities. Its role as an inhibitor of NAPE-PLD suggests potential applications in modulating lipid signaling pathways that are often dysregulated in cancers .

Case Studies

- Breast Cancer Xenograft Model : In vivo studies using a breast cancer xenograft model showed that administration of methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate resulted in significant tumor growth suppression without causing substantial weight loss in the subjects .

- Mechanistic Studies : Further mechanistic evaluations revealed that the compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase, underscoring its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a pyrimidine core. A plausible route includes:

Chlorination : Introduce the chloro group at position 5 using POCl₃ under reflux (105–110°C) .

Morpholine Substitution : Replace a leaving group (e.g., methylthio or chloro) at position 2 with morpholine via nucleophilic aromatic substitution (SNAr). This requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Esterification : Methylation of the carboxylic acid precursor using methanol/HCl or diazomethane .

Q. Critical Parameters :

- Excess POCl₃ (>3 eq.) ensures complete chlorination .

- Morpholine reactivity is pH-sensitive; adding a base (e.g., triethylamine) improves substitution efficiency .

Q. How can researchers confirm the structural integrity of Methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy :

- : Identify morpholine protons (δ 3.6–3.8 ppm, multiplet) and methyl ester (δ 3.8–4.0 ppm, singlet) .

- : Confirm carbonyl (C=O, δ 165–170 ppm) and pyrimidine ring carbons .

- Mass Spectrometry (HRMS) : Match molecular ion peaks to theoretical m/z (e.g., [M+H] = 286.06) .

- X-ray Crystallography : Resolve crystal structures using SHELX programs to validate bond lengths/angles .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Byproducts :

- Incomplete chlorination: Detected via LC-MS as lower-mass intermediates. Mitigate by optimizing POCl₃ stoichiometry .

- Morpholine over-substitution: Monitor using TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound .

Advanced Research Questions

Q. How does the morpholino group influence the compound’s electronic and steric properties in medicinal chemistry applications?

Methodological Answer:

- Computational Analysis :

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. Morpholine’s electron-donating effect increases pyrimidine ring electron density, enhancing interactions with hydrophobic enzyme pockets .

- Compare with analogues (e.g., thiomorpholine or piperidine derivatives) to assess steric bulk using molecular docking (AutoDock Vina) .

- Experimental Validation :

- Synthesize analogues and measure IC against target enzymes (e.g., kinases) to correlate substituent effects with bioactivity .

Q. What strategies resolve spectral data contradictions (e.g., 1H^1\text{H}1H vs. 13C^{13}\text{C}13C NMR) for this compound?

Methodological Answer:

- Dynamic Effects :

- Variable-temperature NMR (VT-NMR) can reveal conformational flexibility in the morpholino group, which may cause signal splitting .

- Isotopic Labeling :

- Hybrid Techniques :

Q. How can hydrogen-bonding patterns in the crystal lattice affect the compound’s stability and solubility?

Methodological Answer:

- Graph Set Analysis :

- Co-crystallization :

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Catalytic Screening :

- Test Pd catalysts (e.g., Pd(OAc)/XPhos) under varying conditions (aqueous vs. anhydrous) to optimize coupling at position 4 or 5 .

- Kinetic Studies :

- Use NMR (if fluorine substituents are present) to track real-time reaction progress and identify rate-limiting steps .

Q. How can researchers model the compound’s metabolic stability in vitro?

Methodological Answer:

- Microsomal Assays :

- Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life () and intrinsic clearance (Cl) .

- CYP Inhibition :

- Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential, critical for drug-drug interaction profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.